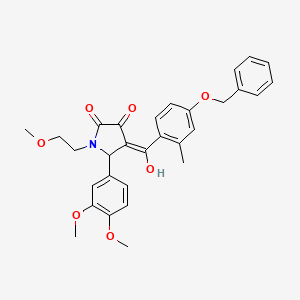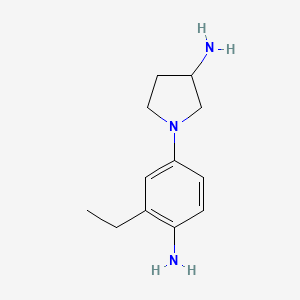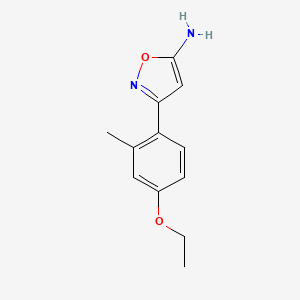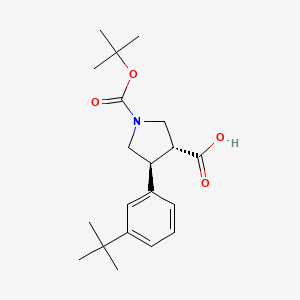
4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the cyclobutyl and nitrophenyl groups.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a Grignard reaction or through the use of cyclobutyl halides in nucleophilic substitution reactions.
Nitration: The nitrophenyl group is typically introduced through nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry
In chemistry, 4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
4-Cyclobutyl-1-phenyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and biological activity.
4-Cyclobutyl-1-(4-aminophenyl)-1H-pyrazole: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
4-Cyclobutyl-1-(4-methoxyphenyl)-1H-pyrazole: The methoxy group introduces different electronic effects compared to the nitro group.
Uniqueness
4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of both a cyclobutyl group and a nitrophenyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
90253-24-0 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
4-cyclobutyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-6-4-12(5-7-13)15-9-11(8-14-15)10-2-1-3-10/h4-10H,1-3H2 |
InChI 键 |
CXGOXDNWZQCDCE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)

![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)

![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)


![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)





